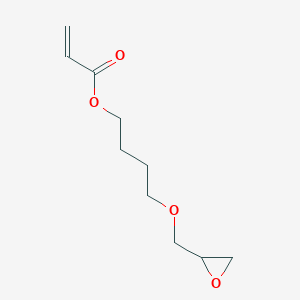

4-(Oxiran-2-ylmethoxy)butyl acrylate

Description

Properties

IUPAC Name |

4-(oxiran-2-ylmethoxy)butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-10(11)13-6-4-3-5-12-7-9-8-14-9/h2,9H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWANRSZMQLWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50888895 | |

| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119692-59-0 | |

| Record name | 4-(2-Oxiranylmethoxy)butyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119692-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119692590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Oxiran-2-ylmethoxy)butyl Acrylate

Introduction

4-(Oxiran-2-ylmethoxy)butyl acrylate, also known as 4-hydroxybutyl acrylate glycidyl ether, is a bifunctional monomer of significant interest to researchers and professionals in drug development, polymer chemistry, and materials science.[1][2] Its unique structure, featuring both a reactive acrylate group and an epoxide (oxirane) ring, allows for versatile applications in the synthesis of advanced polymers and biomaterials. The acrylate moiety can undergo free-radical polymerization to form a polyacrylate backbone, while the epoxide group can participate in various ring-opening reactions, enabling cross-linking and post-polymerization modification. This dual functionality makes it a valuable building block for creating materials with tailored properties such as enhanced adhesion, chemical resistance, and biocompatibility. This guide provides a comprehensive overview of a plausible synthetic route to this compound and details the analytical techniques for its thorough characterization.

Chemical Profile

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Hydroxybutyl acrylate glycidyl ether, 4HBAGE |

| CAS Number | 119692-59-0 |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Appearance | Colorless to light yellow liquid |

Health and Safety Precautions

A thorough understanding and implementation of safety protocols are paramount when handling the chemicals involved in the synthesis of this compound.

General Handling:

-

All manipulations should be conducted in a well-ventilated chemical fume hood.

-

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, must be worn at all times.[3]

-

An emergency eyewash station and safety shower should be readily accessible.

Reactant-Specific Hazards:

-

4-Hydroxybutyl acrylate: This compound is a known skin and eye irritant. Inhalation may cause respiratory irritation.

-

Epichlorohydrin: A highly toxic and carcinogenic substance. It is corrosive and can cause severe skin burns and eye damage. Acute inhalation toxicity is high.

-

Glycidol: Classified as a carcinogen and mutagen. It is harmful if swallowed, in contact with skin, or if inhaled.[4][5][6][7]

-

Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Phase-transfer catalysts (e.g., Tetrabutylammonium bromide): Can be irritating to the eyes and skin.

Product Hazards:

-

This compound: As a glycidyl ether, it should be handled with care, assuming potential for skin sensitization and irritation.[1][8] The acrylate group also presents a potential for sensitization.

Waste Disposal:

-

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated organic waste streams should be segregated.

Synthesis of this compound

The synthesis of this compound can be logically approached via the etherification of 4-hydroxybutyl acrylate with an epoxide-containing reagent. A common and effective method is the reaction with epichlorohydrin under basic conditions, often employing a phase-transfer catalyst to enhance reaction rates and efficiency.

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Addition funnel.

-

Temperature-controlled heating mantle.

-

Anhydrous tetrahydrofuran (THF).

-

4-Hydroxybutyl acrylate.

-

Epichlorohydrin.

-

Sodium hydride (60% dispersion in mineral oil).

-

Tetrabutylammonium bromide (TBAB).

-

Saturated aqueous ammonium chloride (NH₄Cl).

-

Saturated aqueous sodium chloride (brine).

-

Anhydrous magnesium sulfate (MgSO₄).

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Procedure:

-

Reaction Setup: A 500 mL three-neck round-bottom flask is dried in an oven and cooled under a stream of dry nitrogen. The flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.

-

Dispersion of Base: The flask is charged with anhydrous THF (200 mL) under a nitrogen atmosphere. Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is carefully weighed and added to the flask in portions. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes prior to addition to the THF, if desired.

-

Formation of Alkoxide: 4-Hydroxybutyl acrylate (1.0 equivalent) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath) using an addition funnel. The mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium alkoxide. Hydrogen gas evolution will be observed.

-

Addition of Epichlorohydrin and Catalyst: Tetrabutylammonium bromide (0.1 equivalents) is added to the reaction mixture, followed by the dropwise addition of epichlorohydrin (1.5 equivalents) via the addition funnel.

-

Reaction: The reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is removed. The organic layer is washed sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the acrylate, butyl chain, and oxirane protons.

-

Acrylate Protons: Three distinct signals in the vinylic region (δ 5.8-6.5 ppm) corresponding to the three non-equivalent protons of the acrylate group.

-

Oxirane Protons: A set of multiplets in the range of δ 2.5-3.2 ppm, characteristic of the CH₂ and CH protons of the epoxide ring.

-

Butyl Chain Protons: Signals corresponding to the methylene groups of the butyl chain. The -OCH₂- group adjacent to the acrylate will appear around δ 4.2 ppm, while the other -OCH₂- group adjacent to the glycidyl ether will be around δ 3.5 ppm. The two internal methylene groups of the butyl chain will appear as multiplets around δ 1.6-1.8 ppm.

-

Glycidyl Ether Methylene Protons: The -OCH₂- group of the glycidyl ether will likely appear as a doublet of doublets around δ 3.4-3.7 ppm.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: A signal around δ 166 ppm for the ester carbonyl.

-

Acrylate Carbons: Two signals in the vinylic region (δ 128-131 ppm).

-

Oxirane Carbons: Two signals around δ 44 and 51 ppm for the CH₂ and CH carbons of the epoxide ring.

-

Butyl Chain and Ether Carbons: Signals in the range of δ 25-72 ppm corresponding to the four carbons of the butyl chain and the methylene carbon of the glycidyl ether.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretch (epoxide ring) |

| 2930-2860 | C-H stretch (aliphatic) |

| ~1725 | C=O stretch (acrylate ester) |

| ~1635 | C=C stretch (acrylate) |

| ~1410 | C-H bend (vinyl) |

| ~1190 | C-O stretch (ester) |

| ~1100 | C-O-C stretch (ether) |

| ~910, 840 | Epoxide ring vibrations |

The presence of the characteristic C=O and C=C stretching bands from the acrylate group, along with the distinctive epoxide ring vibrations, would strongly indicate the successful synthesis of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 200.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., EI or ESI).

Expected Fragmentation Pattern:

-

Loss of the acrylate group.

-

Cleavage of the ether linkages.

-

Fragmentation of the butyl chain.

-

Characteristic fragments corresponding to the glycidyl group.

Purification and Storage

Purification:

-

Distillation: Vacuum distillation is the preferred method for purifying the final product.[9][10] It is crucial to use a polymerization inhibitor (e.g., hydroquinone or MEHQ) during distillation to prevent the thermally induced polymerization of the acrylate group.

-

Column Chromatography: For smaller scale purifications or to remove non-volatile impurities, silica gel column chromatography can be employed using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Storage:

-

This compound should be stored in a cool, dark, and dry place, preferably refrigerated.[1][8]

-

It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization initiated by oxygen.

-

The product is typically supplied with a polymerization inhibitor, such as MEHQ (monomethyl ether of hydroquinone).

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis of this compound, a valuable monomer for the development of advanced functional polymers. The detailed protocol, coupled with a comprehensive characterization strategy, provides researchers and drug development professionals with the necessary information to produce and verify this compound in a laboratory setting. Adherence to strict safety protocols is essential throughout the synthesis and handling of this and all related chemical compounds. The versatility of this monomer, stemming from its dual acrylate and epoxide functionalities, opens up numerous possibilities for the design of novel materials with tailored properties for a wide range of applications.

References

-

ALLYL GLYCIDYL ETHER Safety Data Sheet. Gelest, Inc. Retrieved January 12, 2026, from [Link]

-

This compound. 化學材料 - 景明化工. Retrieved January 12, 2026, from [Link]

- CN102757409A - Preparation method of glycidyl acrylate. Google Patents.

- CN102757409B - Preparation method of glycidyl acrylate. Google Patents.

-

Supplementary Material. The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

- US20050059837A1 - Method for producing butyl acrylate. Google Patents.

-

Synthesis and characterization of glycidyl methacrylate/butyl acrylate copolymers obtained at a low temperature by atom transfer radical polymerization. ResearchGate. Retrieved January 12, 2026, from [Link]

-

US005530041A - Composite material and method of making same. Google Patents. Retrieved January 12, 2026, from [Link]

- US10584094B2 - Bio-based acrylic monomers and polymers thereof. Google Patents.

- CN102173990A - Preparation method of butyl acrylate. Google Patents.

-

1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. Retrieved January 12, 2026, from [Link]

-

Quantitative 13 C NMR spectra of poly(n-butyl acrylate) synthesized by... ResearchGate. Retrieved January 12, 2026, from [Link]

-

(12) United States Patent. Google Patents. Retrieved January 12, 2026, from [Link]

-

Acrylic acids and derivatives. MassBank. Retrieved January 12, 2026, from [Link]

-

2-Propenoic acid, butyl ester. NIST WebBook. Retrieved January 12, 2026, from [Link]

-

4-Hydroxybutyl acrylate. PubChem. Retrieved January 12, 2026, from [Link]

-

²H-NMR and ¹³C-NMR study of the hydration behavior of poly(2-methoxyethyl acrylate), poly(2-hydroxyethyl methacrylate) and poly(tetrahydrofurfuryl acrylate) in relation to their blood compatibility as biomaterials. PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | 119692-59-0 | TCI AMERICA [tcichemicals.com]

- 2. 4-Hydroxybutyl acrylate glycidyl ether [sigmaaldrich.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 4-Hydroxybutyl acrylate(2478-10-6) 1H NMR spectrum [chemicalbook.com]

- 5. Butyl acrylate(141-32-2) 13C NMR spectrum [chemicalbook.com]

- 6. massbank.eu [massbank.eu]

- 7. Butyl acrylate(141-32-2) 1H NMR [m.chemicalbook.com]

- 8. lumorachemicals.com [lumorachemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(Oxiran-2-ylmethoxy)butyl Acrylate: Synthesis, Polymerization, and Advanced Applications

This guide provides an in-depth exploration of 4-(oxiran-2-ylmethoxy)butyl acrylate, a versatile functional monomer gaining traction in advanced material synthesis, particularly within the biomedical and drug development sectors. We will delve into its chemical identity, synthesis protocols, polymerization characteristics, and provide field-proven insights into its application in creating sophisticated materials for controlled drug release and biocompatible coatings.

Part 1: Core Chemical Identity and Properties

Nomenclature and Identification

Properly identifying a chemical entity is the foundation of reproducible science. This compound is recognized by several synonyms and a unique CAS number, which are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value |

| CAS Number | 119692-59-0[1] |

| IUPAC Name | 4-(oxiran-2-ylmethoxy)butyl prop-2-enoate |

| Synonyms | 4-Hydroxybutyl Acrylate Glycidyl Ether (4HBAGE), 4-(2-Oxiranylmethoxy)butyl Acrylate |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

Physicochemical Properties

The monomer is typically supplied as a colorless to light yellow liquid.[1] Its bifunctional nature, possessing both a polymerizable acrylate group and a reactive epoxy (oxirane) ring, is the cornerstone of its utility. This dual functionality allows for a two-stage reactivity: initial polymerization through the acrylate moiety, followed by post-polymerization modification via the epoxy group.

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and industrially scalable approach involves a two-step synthesis from readily available precursors.

Step 1: Synthesis of 4-Hydroxybutyl Acrylate (4-HBA)

The precursor, 4-hydroxybutyl acrylate, can be synthesized via the direct esterification of acrylic acid with an excess of 1,4-butanediol or through the transesterification of an alkyl acrylate (e.g., methyl acrylate) with 1,4-butanediol.[2][3][4] The transesterification route is often preferred to minimize the formation of the diacrylate byproduct.[4]

Experimental Protocol: Synthesis of 4-Hydroxybutyl Acrylate via Transesterification [3][4]

Materials:

-

1,4-butanediol

-

Methyl acrylate

-

Dioctyltin(IV) oxide (catalyst)

-

Phenothiazine (polymerization inhibitor)

-

Cyclohexane (solvent)

-

Toluene (extraction solvent)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1,4-butanediol, methyl acrylate (in molar excess), dioctyltin(IV) oxide, and phenothiazine in cyclohexane.

-

Heat the mixture to reflux (approximately 85°C) and continuously remove the methanol byproduct via the Dean-Stark trap.[3]

-

Monitor the reaction progress by gas chromatography (GC) until the consumption of 1,4-butanediol plateaus.

-

After cooling, remove the unreacted methyl acrylate and cyclohexane under reduced pressure.

-

The resulting mixture containing 4-hydroxybutyl acrylate, unreacted 1,4-butanediol, and 1,4-butanediol diacrylate is then subjected to a multi-step extraction process.

-

First, use a water/cyclohexane extraction to separate the diacrylate byproduct (which preferentially partitions into the cyclohexane layer) from the more polar 4-HBA and 1,4-butanediol (in the aqueous layer).[3]

-

Subsequently, a second extraction with toluene is performed on the aqueous layer. 4-HBA will preferentially move to the toluene phase, leaving the bulk of the unreacted 1,4-butanediol in the aqueous phase.[3]

-

The toluene layer is then collected, and the solvent is removed under reduced pressure to yield purified 4-hydroxybutyl acrylate.

Step 2: Glycidylation of 4-Hydroxybutyl Acrylate

The final step is the etherification of the hydroxyl group of 4-HBA with an epoxy-containing molecule, typically epichlorohydrin, to introduce the oxirane ring. This reaction is analogous to the synthesis of other glycidyl ethers and glycidyl acrylates.[5][6]

Experimental Protocol: Synthesis of this compound [5][6]

Materials:

-

4-Hydroxybutyl acrylate (from Step 1)

-

Epichlorohydrin (in large excess, also acts as a solvent)

-

Triethylamine (catalyst) or a phase-transfer catalyst like tetrabutylammonium bromide

-

p-Methoxyphenol (MEHQ) (polymerization inhibitor)

-

Sodium hydroxide solution (for neutralization and ring-closing)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, charge the flask with 4-hydroxybutyl acrylate, a polymerization inhibitor (MEHQ), and the catalyst.

-

Heat the mixture to 70-90°C and add epichlorohydrin dropwise while stirring.

-

After the initial reaction, the temperature is raised to 100-120°C for several hours to drive the reaction to completion.[6]

-

Cool the reaction mixture and wash with a sodium hydroxide solution. This step neutralizes the catalyst and promotes the ring-closing of the chlorohydrin intermediate to form the desired oxirane ring.

-

The organic phase is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The excess epichlorohydrin is removed by vacuum distillation.

-

The final product is purified by vacuum distillation to yield this compound.

Caption: Synthesis workflow for this compound.

Part 3: Polymerization Methodologies

The acrylate functionality of this compound allows for its polymerization via several methods, offering a range of polymer architectures and properties.

Free-Radical Polymerization

Conventional free-radical polymerization is a robust method for producing high molecular weight polymers. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[7]

Controlled Radical Polymerization

For applications requiring well-defined polymer architectures, such as block copolymers for drug delivery systems, controlled radical polymerization techniques are superior. Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the polymerization of acrylate monomers, yielding polymers with low polydispersity and controlled molecular weights.[7][8]

Photopolymerization (UV Curing)

The acrylate group is highly susceptible to photopolymerization in the presence of a suitable photoinitiator. This rapid, solvent-free curing method is particularly advantageous for creating coatings and thin films.[9] Formulations for UV curing typically consist of the monomer, a photoinitiator, and potentially other reactive diluents to tailor the properties of the final cured material.[9]

Part 4: Applications in Drug Development and Biomedical Science

The unique bifunctional nature of poly[this compound] makes it a highly attractive material for the development of advanced drug delivery systems and biomedical devices.

Drug-Eluting Coatings

Polymers based on functional acrylates are excellent candidates for drug-eluting coatings on medical devices like vascular stents.[10][11] The polymer backbone provides the necessary mechanical properties and adhesion to the device surface, while the pendant epoxy groups serve as reactive handles for the covalent attachment of therapeutic agents. This covalent linkage can be designed to be cleavable under specific physiological conditions, allowing for a controlled and sustained release of the drug.

Experimental Protocol: Fabrication of a Drug-Eluting Coating

Materials:

-

Poly[this compound] (synthesized as per Part 3)

-

Therapeutic agent with a nucleophilic group (e.g., an amine or thiol)

-

Suitable solvent (e.g., tetrahydrofuran, THF)

-

Medical-grade substrate (e.g., stainless steel coupon)

Procedure:

-

Polymer Functionalization:

-

Dissolve the polymer in THF.

-

Add the therapeutic agent and a suitable catalyst (if necessary) to the polymer solution.

-

Stir the mixture at a controlled temperature to facilitate the reaction between the epoxy groups on the polymer and the nucleophilic group of the drug.

-

Monitor the reaction by spectroscopy (e.g., FTIR to observe the disappearance of the epoxy ring peak).

-

Precipitate the drug-conjugated polymer in a non-solvent (e.g., methanol) and dry under vacuum.

-

-

Coating Application:

-

Prepare a solution of the drug-conjugated polymer in a volatile organic solvent.

-

Apply the solution to the substrate using a suitable method such as dip-coating or spray-coating.

-

Dry the coated substrate in a vacuum oven to remove the solvent, leaving a thin, uniform drug-eluting film.

-

-

Release Study:

-

Immerse the coated substrate in a phosphate-buffered saline (PBS) solution at 37°C.

-

At predetermined time intervals, withdraw aliquots of the PBS and analyze the concentration of the released drug using UV-Vis spectroscopy or HPLC.

-

Stimuli-Responsive Hydrogels for Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible.[12][13] The epoxy groups in poly[this compound] can be cross-linked with diamines or other difunctional molecules to form hydrogels.[14] Furthermore, the hydrophilicity and swelling behavior of these hydrogels can be tailored by copolymerizing the monomer with other acrylates, such as acrylic acid, to impart pH-sensitivity for targeted drug release.[15]

Caption: Application pathways for this compound polymers.

Part 5: Quality Control and Characterization

Rigorous characterization of both the monomer and the resulting polymers is essential to ensure performance and reproducibility.

| Technique | Analyte | Purpose |

| Gas Chromatography (GC) | Monomer | Purity assessment |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monomer & Polymer | Structural confirmation and determination of copolymer composition |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monomer & Polymer | Identification of functional groups (acrylate, epoxy) and monitoring reactions |

| Gel Permeation Chromatography (GPC) | Polymer | Determination of molecular weight and polydispersity index (PDI) |

Part 6: Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is known to cause severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

References

- Silvestri, D., Cristallini, C., Gagliardi, M., Barbani, N., D'Acunto, M., Ciardelli, G., & Giusti, P. (2009). Acrylic copolymers as candidates for drug-eluting coating of vascular stents. Journal of Biomedical Materials Research Part A, 24(4), 353-383.

- Silvestri, D., et al. (2009).

- Guidechem. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: 4-(oxiran-2-ylmethoxy)butan-1-ol in the Synthesis of Biomedical Polymers.

- International Journal of Advanced Research in Science, Communication and Technology. (n.d.).

- ChemicalBook. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- MDPI. (2022). Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process.

- European Patent Office. (1992).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (2020).

- Semantic Scholar. (2023). ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release.

- National Institutes of Health. (n.d.). Designing hydrogels for controlled drug delivery.

- National Institutes of Health. (n.d.). The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties.

- Google Patents. (n.d.).

- TCI Chemicals. (n.d.). 4-(Oxiran-2-ylmethoxy)

- Runner Research Press. (n.d.).

- Exploring the Synthesis and Application of 4-Hydroxybutyl Acrylate Intermedi

- Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester.

- ResearchGate. (2006).

- MDPI. (n.d.). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives.

- National Institutes of Health. (n.d.). Designing hydrogels for controlled drug delivery.

- The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymeriz

- ResearchGate. (n.d.).

- ResearchGate. (2021). POLY-4-HYDROXYBUTYRATE (P4HB)

- Google Patents. (n.d.).

- ResearchGate. (2022).

- Lumora Chemicals. (n.d.). 4-(Oxiran-2-ylmethoxy)

- TCI Chemicals. (n.d.). 4-(Oxiran-2-ylmethoxy)

- ResearchGate. (2021).

- Synthesis of high-solid, low-viscosity hydroxy acrylic resin modified with TBCHA.

Sources

- 1. This compound | 119692-59-0 | TCI EUROPE N.V. [tcichemicals.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Hydroxybutyl acrylate synthesis - chemicalbook [chemicalbook.com]

- 4. EP2860170B1 - Process for preparing 4-hydroxybutyl acrylate - Google Patents [patents.google.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. CN102757409A - Preparation method of glycidyl acrylate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acrylic copolymers as candidates for drug-eluting coating of vascular stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Emerging Fabrication Strategies of Hydrogels and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP1873167A2 - Method of obtaining hydrogels of cyclodextrins with glycidyl ethers, compositions thus obtained and applications thereof - Google Patents [patents.google.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatile Chemistry of 4-(Oxiran-2-ylmethoxy)butyl Acrylate: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 4-(Oxiran-2-ylmethoxy)butyl acrylate. This guide delves into its nomenclature, physicochemical properties, synthesis, and diverse applications, with a focus on providing practical, field-proven insights.

Nomenclature and Synonyms: A Multifaceted Identity

This compound is a bifunctional monomer possessing both an acrylate and an epoxide (oxirane) group. This dual reactivity makes it a valuable building block in polymer chemistry. In scientific literature and commercial contexts, it is known by several synonyms. Understanding these is crucial for a comprehensive literature search and material sourcing.

| Synonym | Common Abbreviation | CAS Number |

| 4-Hydroxybutyl acrylate glycidyl ether | 4HBAGE | 119692-59-0 |

| 4-(2-Oxiranylmethoxy)butyl Acrylate | - | 119692-59-0 |

| 4-(Glycidyloxy)butyl acrylate | - | 119692-59-0 |

| 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | - | 119692-59-0 |

| 4-(2,3-Epoxypropoxy)butyl acrylate | - | 119692-59-0 |

Table 1: Synonyms and Identifiers for this compound.[1]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its handling, storage, and application in experimental design.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 120 °C at 3 mmHg |

| Storage Temperature | Refrigerated (0-10°C) under inert gas |

Table 2: Key Physicochemical Properties.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of 4-hydroxybutyl acrylate with epichlorohydrin. This reaction proceeds via the formation of a chlorohydrin intermediate, followed by dehydrochlorination to yield the final glycidyl ether product.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4-(Oxiran-2-ylmethoxy)butyl Acrylate

This guide provides a comprehensive analysis of the spectroscopic data for 4-(Oxiran-2-ylmethoxy)butyl acrylate (CAS No. 119692-59-0), a bifunctional monomer containing both acrylate and epoxide (oxirane) moieties. Understanding its spectral signature is paramount for researchers and professionals in polymer science, materials development, and drug delivery, as it enables unambiguous structure verification, purity assessment, and monitoring of polymerization reactions. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a holistic and self-validating profile of the molecule.

Molecular Structure and Rationale for Spectroscopic Analysis

This compound, with the molecular formula C₁₀H₁₆O₄, possesses a unique architecture combining a reactive acrylate group, a flexible butyl ether spacer, and a terminal epoxide ring. This combination makes it a valuable building block for creating hybrid polymers with tailored properties.

The rationale for a multi-technique spectroscopic approach is rooted in the principle of orthogonal validation. Each technique provides a unique and complementary piece of structural information:

-

NMR Spectroscopy elucidates the precise connectivity and chemical environment of every carbon and hydrogen atom.

-

IR Spectroscopy rapidly confirms the presence of the critical functional groups (ester, alkene, ether, epoxide).

-

Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns under ionization.

Together, these methods form a robust quality control system, ensuring material integrity for any application.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the atomic framework. For this molecule, a standard analysis in deuterated chloroform (CDCl₃) is sufficient.

¹H NMR Analysis

The proton NMR spectrum is characterized by distinct regions corresponding to the acrylate, butyl chain, and glycidyl ether moieties. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns, particularly within the vinylic and epoxide systems.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| Hᶜ | ~6.40 | dd | Jtrans ≈ 17.4, Jcis ≈ 1.5 | 1H | Acrylate, =CH- |

| Hᵃ | ~6.12 | dd | Jtrans ≈ 17.4, Jgem ≈ 1.5 | 1H | Acrylate, =CH₂ (trans to R) |

| Hᵇ | ~5.85 | dd | Jcis ≈ 10.5, Jgem ≈ 1.5 | 1H | Acrylate, =CH₂ (cis to R) |

| Hᵈ | ~4.18 | t | J ≈ 6.5 | 2H | O-CH₂ -(CH₂)₃- |

| Hᵍ, Hʰ | ~3.40 - 3.75 | m | - | 4H | -(CH₂)₂-O-CH₂ -epoxide, CH₂ -O-CH₂-epoxide |

| Hⁱ | ~3.15 | m | - | 1H | Epoxide CH |

| Hʲ (trans) | ~2.80 | dd | Jgem ≈ 5.0, Jvic ≈ 4.2 | 1H | Epoxide CH₂ |

| Hʲ (cis) | ~2.62 | dd | Jgem ≈ 5.0, Jvic ≈ 2.7 | 1H | Epoxide CH₂ |

| Hᵉ, Hᶠ | ~1.60 - 1.80 | m | - | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

Note: Chemical shifts and coupling constants are predictive and based on data from similar structures like butyl acrylate and glycidyl ethers.[1][2][3] The three vinylic protons (Hᵃ, Hᵇ, Hᶜ) exhibit a characteristic AMX splitting system with large trans (~17 Hz), medium cis (~10 Hz), and small geminal (~1.5 Hz) couplings.[3] The protons of the epoxide ring also form a distinct and complex multiplet system.[2][4]

¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the presence of the key functional groups.

| Carbon (Label) | Chemical Shift (δ, ppm) | Assignment |

| C³ | ~166.5 | Acrylate C =O |

| C² | ~130.5 | Acrylate =C H- |

| C¹ | ~128.5 | Acrylate =C H₂ |

| C¹⁰ | ~72.0 | C H₂-O (glycidyl) |

| C⁹ | ~70.5 | C H₂-O (butyl) |

| C⁵ | ~64.5 | O-C H₂ (acrylate) |

| C¹¹ | ~51.0 | Epoxide C H |

| C¹³ | ~44.5 | Epoxide C H₂ |

| C⁶, C⁷ | ~25.5 - 26.0 | -C H₂-C H₂- |

Note: Chemical shifts are predictive and based on data for butyl acrylate and related epoxide structures.[1][5][6] The carbonyl carbon is the most downfield signal, while the carbons of the epoxide ring are characteristically found in the 40-55 ppm range.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program with a spectral width of ~220 ppm. An adequate number of scans should be averaged to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for confirming the presence of the molecule's defining functional groups. The spectrum is a composite of the characteristic vibrations of the acrylate and glycidyl ether components.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2930, 2860 | Medium | C-H Stretching | Alkane (CH₂) |

| ~1725 | Strong | C=O Stretching | Acrylate Ester |

| ~1638 | Medium | C=C Stretching | Alkene (Acrylate) |

| ~1410 | Medium | =C-H In-plane Bending | Alkene (Acrylate) |

| ~1250 | Strong | C-O-C Stretching (Asymmetric) | Epoxide Ring Breathing[7] |

| ~1190 | Strong | C-O Stretching | Ester |

| ~1120 | Strong | C-O-C Stretching | Ether |

| ~915 | Strong | C-O-C Stretching (Asymmetric) | Epoxide Ring[8] |

| ~840 | Strong | C-O-C Stretching (Symmetric) | Epoxide Ring[7] |

Rationale: The most prominent peak is the strong C=O stretch of the ester at ~1725 cm⁻¹, a definitive marker for the acrylate group.[9] The presence of the C=C bond is confirmed by the peak at ~1638 cm⁻¹.[10] Crucially, the epoxide ring gives rise to several characteristic bands, including the ring "breathing" mode around 1250 cm⁻¹ and the strong asymmetric C-O-C stretch near 915 cm⁻¹.[7][8] The disappearance of these epoxide and acrylate peaks can be used to monitor the progress of polymerization reactions.[10][11]

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation pattern. The molecular weight of this compound is 200.10 g/mol .

Expected Ionization and Fragmentation:

-

Molecular Ion (M⁺˙): Under Electron Ionization (EI), a molecular ion peak at m/z = 200 may be observed, though it could be weak.

-

Major Fragmentation Pathways: Cleavage tends to occur at the most stable points, primarily alpha to the ether oxygen atoms and adjacent to the carbonyl group.

Caption: Plausible fragmentation pathways for this compound in MS.

Table of Key Fragments:

| m/z Value | Possible Fragment Identity | Notes |

| 200 | [C₁₀H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 143 | [M - C₃H₅O]⁺ | Loss of the glycidyl radical |

| 115 | [C₆H₁₁O₂]⁺ | Cleavage of the O-C bond of the acrylate ester |

| 87 | [C₄H₇O₂]⁺ | Fragment from the butyl acrylate portion |

| 57 | [C₃H₅O]⁺ | Glycidyl cation, a common fragment for glycidyl ethers[12] |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Butenyl cation or Acryloyl fragment minus CH₂ |

Rationale: The fragmentation of ethers often involves α-cleavage (cleavage of the C-C bond adjacent to the oxygen).[13] For this molecule, cleavage between C⁸ and C⁹ could lead to a fragment at m/z = 57 (glycidyl cation). Additionally, fragmentation patterns typical of butyl acrylate, such as a prominent peak at m/z 55, would also be expected.[1][14]

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample via direct infusion or through a GC or LC inlet.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion (as [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate and detect the ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound provides an unambiguous structural confirmation. The IR spectrum verifies the presence of the required acrylate, ether, and epoxide functionalities. Mass spectrometry confirms that these groups are assembled into a molecule of the correct mass (200.10 g/mol ). Finally, ¹H and ¹³C NMR spectroscopy provides the definitive atomic-level map, confirming the precise connectivity and chemical environment of each atom in the structure.

This multi-technique guide serves as an authoritative reference for scientists and researchers, establishing a baseline for material identification, quality control, and the study of its subsequent chemical transformations.

References

-

The FT-IR spectrum of the selected epoxies / acrylates hybrid system on... - ResearchGate. Available at: [Link]

-

Latex-state 13C-NMR spectroscopy for poly(butyl acrylate) | Request PDF - ResearchGate. Available at: [Link]

-

Fragmentation Patterns of Glycerolipids - ResearchGate. Available at: [Link]

-

The Infrared Spectra of Polymers V: Epoxies - Spectroscopy Online. Available at: [Link]

-

Representative 1 H NMR spectra for the poly(allyl glycidyl ether)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

The Infrared Spectra of Polymers V: Epoxies - ResearchGate. Available at: [Link]

-

Quantitative 13 C NMR spectra of poly(n-butyl acrylate) synthesized by... - ResearchGate. Available at: [Link]

-

¹H NMR spectra of (a) glycidyl methacrylate (GMA) monomer, (b) PAR4,... - ResearchGate. Available at: [Link]

-

FT‐IR spectra of epoxide–acrylate mixtures before and after... - ResearchGate. Available at: [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]

-

1H NMR spectrum of ethyl glycidyl ether | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz - Magritek. Available at: [Link]

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. Available at: [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Acrylic acids and derivatives - MassBank. Available at: [Link]

Sources

- 1. Butyl acrylate(141-32-2) 13C NMR [m.chemicalbook.com]

- 2. GLYCIDYL METHYL ETHER(930-37-0) 1H NMR [m.chemicalbook.com]

- 3. Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz - Magritek [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Thermal Properties and Stability of 4-(Oxiran-2-ylmethoxy)butyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(Oxiran-2-ylmethoxy)butyl acrylate is a bifunctional monomer of significant interest in the development of advanced polymers and functional materials. Its unique structure, incorporating both a reactive acrylate group and a thermally sensitive oxirane (epoxy) ring, offers a versatile platform for creating cross-linked networks with tailored properties. However, the inherent reactivity of these functional groups also presents challenges regarding the material's thermal stability and processing window. A thorough understanding of its thermal properties is paramount for safe handling, predictable curing behavior, and the ultimate performance of the resulting polymeric materials. This technical guide provides a comprehensive overview of the critical thermal characteristics of this compound, detailing the experimental methodologies for their determination and discussing the implications for its application in research and development. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes the foundational knowledge and detailed protocols required for its empirical determination, drawing upon established principles for analogous epoxy and acrylate systems.

Introduction to this compound

This compound, also known as 4-hydroxybutyl acrylate glycidyl ether, possesses a molecular structure that combines the rapid polymerization characteristics of an acrylate moiety with the versatile reactivity of an epoxy group. This duality makes it a valuable building block in formulations for coatings, adhesives, and composites where a combination of properties such as good adhesion, chemical resistance, and tunable mechanical performance is desired[1]. The acrylate group can undergo rapid free-radical polymerization, often initiated by UV light or thermal initiators, while the epoxy ring can participate in various ring-opening reactions, typically with amines, acids, or anhydrides, which can be triggered by heat.

The thermal stability of this monomer is a critical consideration for its storage and processing. Uncontrolled polymerization can be initiated by elevated temperatures, leading to a potentially hazardous exothermic reaction. Therefore, a detailed characterization of its thermal behavior is not merely an academic exercise but a crucial aspect of process safety and quality control. The key thermal properties of interest include the glass transition temperature (Tg), boiling point, and decomposition temperature, which can be elucidated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Elucidating Thermal Transitions with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is indispensable for identifying thermal events such as glass transitions, melting, crystallization, and curing reactions. For a liquid monomer like this compound, DSC can provide invaluable insights into its thermal behavior both before and during polymerization.

Causality Behind Experimental Choices in DSC

The choice of experimental parameters in a DSC analysis is dictated by the nature of the information sought. A slow heating rate is often employed to resolve fine thermal transitions, while a faster rate may be used to mimic rapid processing conditions. The choice of atmosphere (e.g., inert nitrogen or reactive air) is also critical, as it can influence the oxidative stability of the material. For a reactive monomer, it is crucial to use a sample size that is representative yet small enough to prevent a significant exotherm that could damage the instrument.

Self-Validating Experimental Protocol for DSC Analysis

The following protocol is designed to be a self-validating system for the thermal analysis of this compound. It includes steps for calibration and the use of a reference material to ensure the accuracy and reproducibility of the results.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to prevent volatilization of the monomer during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, -50°C.

-

Ramp the temperature from -50°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

Cool the sample back to -50°C at a controlled rate of 10°C/min.

-

Perform a second heating ramp from -50°C to 250°C at 10°C/min. This second scan is often used to determine the glass transition temperature of the polymerized material, if curing occurred during the first scan.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify key thermal events:

-

Glass Transition (Tg): A step-change in the heat flow curve.

-

Curing Exotherm: A broad exothermic peak indicating the heat released during polymerization. The area under this peak can be used to calculate the enthalpy of polymerization.

-

Decomposition: An endothermic or exothermic event at higher temperatures, often accompanied by mass loss (which can be confirmed by TGA).

-

-

Quantitative Data Summary

The following table outlines the key thermal properties of this compound that can be determined through DSC analysis. It is important to note that the specific values for this compound should be determined experimentally using the protocol described above.

| Thermal Property | Expected Observation | Significance |

| Glass Transition Temperature (Tg) | A step-change in the baseline of the DSC curve. | Indicates the transition from a rigid, glassy state to a more flexible, rubbery state in the polymer. |

| Curing Exotherm | A broad exothermic peak. | Represents the heat evolved during the polymerization of the acrylate and/or epoxy groups. The onset temperature provides an indication of the curing initiation temperature. |

| Enthalpy of Polymerization (ΔH_poly) | Calculated from the area of the curing exotherm. | Quantifies the total heat released during the curing reaction, which is crucial for process safety and design. |

Visualizing the DSC Workflow

Caption: Workflow for DSC analysis of this compound.

Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] For this compound, TGA is crucial for determining its decomposition temperature and overall thermal stability. This information is vital for establishing safe upper-temperature limits for storage and processing.

Rationale for TGA Experimental Design

The heating rate in TGA can influence the observed decomposition temperature; a faster heating rate can shift the decomposition to a higher temperature. Therefore, a standardized heating rate is essential for reproducible results. The atmosphere is also a critical parameter. Analysis in an inert atmosphere (e.g., nitrogen) provides information on the intrinsic thermal stability of the material, while analysis in an oxidative atmosphere (e.g., air) reveals its susceptibility to oxidative degradation.

A Robust Protocol for TGA

This protocol is designed to provide reliable and comparable data on the thermal stability of this compound.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards as per the manufacturer's instructions.

-

Sample Preparation:

-

Place a small, representative sample (5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).

-

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a linear heating rate of 10°C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a specified flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Generate the derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

-

Identify the temperature of maximum decomposition rate (T_max) from the peak of the DTG curve.

-

Key Data from TGA

The following table summarizes the critical parameters that can be obtained from the TGA of this compound. The actual values need to be determined experimentally.

| Thermal Stability Parameter | Description | Importance |

| Onset Decomposition Temperature (T_onset) | The temperature at which the material begins to lose mass due to thermal degradation. | Defines the upper limit for safe processing and storage. |

| Temperature of Maximum Decomposition Rate (T_max) | The temperature at which the rate of mass loss is highest, as indicated by the peak in the DTG curve. | Provides insight into the kinetics of the decomposition process. |

| Residual Mass | The percentage of the initial mass remaining at the end of the experiment. | Indicates the amount of non-volatile residue, which can be related to char formation. |

Visualizing the TGA Workflow

Caption: Workflow for TGA analysis of this compound.

Thermal Stability and Safety Considerations

The presence of both acrylate and epoxy functionalities in this compound necessitates careful handling to prevent premature and uncontrolled polymerization. Acrylate monomers are known for their potential to undergo hazardous, self-accelerating polymerization, which can be initiated by heat, light, or contaminants.[3] The heat of polymerization for acrylates is significant, and in a bulk sample, this can lead to a rapid increase in temperature and pressure.

The compound is typically supplied with an inhibitor, such as MEHQ (monomethyl ether of hydroquinone), to prevent spontaneous polymerization during storage. It is crucial to store the monomer under recommended conditions, typically refrigerated and away from light and sources of ignition. Safety data sheets for this and similar compounds often highlight hazards such as skin and eye irritation, and the potential for allergic skin reactions.

Conclusion

A comprehensive understanding of the thermal properties and stability of this compound is essential for its safe and effective use in the development of new materials. While specific, publicly available experimental data for this compound is limited, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination using DSC and TGA. By following these self-validating methodologies, researchers, scientists, and drug development professionals can obtain the critical data needed to control curing processes, ensure product quality, and maintain a safe working environment. The bifunctional nature of this monomer offers exciting possibilities for material design, and a thorough thermal characterization is the first step toward unlocking its full potential.

References

-

RadTech Europe. (1991). Thermal Decomposition of Acrylate Monomers and Oligomers. Retrieved from [Link]

-

Chem-Supply. (n.d.). 4-Hydroxybutyl acrylate glycidyl ether. Retrieved from [Link]

-

Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Analysis & Rheology. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis. Retrieved from [Link]

-

International Association for Fire Safety Science. (n.d.). Thermal degradation and flame-retardant properties of epoxy acrylate resins modified with a novel flame retardant. Retrieved from [Link]

-

ResearchGate. (2019). Thermogravimetric Analysis of Polymers. Retrieved from [Link]

-

ACS Publications. (2024). From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness. Journal of Chemical Education. Retrieved from [Link]

-

MATEC Web of Conferences. (2020). Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. Retrieved from [Link]

-

PMC - NIH. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. Retrieved from [Link]

-

ioMosaic. (2020). Thermal Stability Indicators. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Laboratory Handling of 4-(Oxiran-2-ylmethoxy)butyl Acrylate

Introduction

4-(Oxiran-2-ylmethoxy)butyl acrylate, also known as 4-hydroxybutyl acrylate glycidyl ether (4HBAGE), is a bifunctional monomer increasingly utilized in the development of advanced polymers and biomaterials.[1] Its unique structure, containing both a reactive acrylate group and an epoxide (oxirane) ring, allows for versatile polymerization pathways, including radical and cationic mechanisms. This dual reactivity makes it a valuable building block for creating materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

However, the very features that make this molecule chemically interesting also necessitate a rigorous and informed approach to its handling in a laboratory setting. The presence of both an acrylate and a glycidyl ether moiety introduces a specific and significant hazard profile that demands the full attention of researchers, scientists, and drug development professionals. This guide provides an in-depth examination of the health and safety considerations for this compound, grounding its recommendations in the fundamental chemical properties of the compound and established safety protocols. The causality behind each procedural choice is explained to foster a culture of safety that is not merely procedural, but deeply understood.

Hazard Identification and Risk Assessment: A Tale of Two Functional Groups

The primary hazards of this compound stem from the synergistic risks of its two key functional groups: the acrylate and the glycidyl ether. A thorough understanding of these individual hazards is critical to appreciating the overall risk profile of the compound.

The Acrylate Moiety: A Potent Sensitizer and Irritant

Acrylates are a well-documented class of chemicals known for their potential to cause a range of adverse health effects.[2][3] The primary concerns associated with the acrylate portion of 4HBAGE include:

-

Skin Sensitization and Allergic Contact Dermatitis: Acrylates are potent skin sensitizers.[3][4] Initial contact may not produce a reaction, but repeated or prolonged exposure can lead to the development of allergic contact dermatitis (ACD), a delayed hypersensitivity reaction.[3][4] Once an individual is sensitized, even very low levels of future exposure can trigger a significant skin reaction, characterized by redness, itching, and blisters.[5][6][7]

-

Skin and Respiratory Irritation: Direct contact with acrylates can cause significant skin irritation, and inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][7][8] Higher concentrations can lead to more severe respiratory effects.[7]

-

Organ System Toxicity: Some acrylates have been linked to toxicity in various organ systems, including the respiratory system, liver, and kidneys.[3]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have classified some acrylates as possible human carcinogens.[2] While the specific carcinogenicity of 4HBAGE is not well-documented, the potential for risk based on its chemical class necessitates cautious handling.

The Glycidyl Ether Moiety: A Reactive and Potentially Mutagenic Group

Glycidyl ethers are characterized by the presence of an epoxide ring, a highly strained three-membered ring that is susceptible to ring-opening reactions. This reactivity is the source of both their utility in polymer chemistry and their hazardous properties.

-

Skin and Eye Corrosion: Glycidyl ethers are known to be corrosive to the skin and eyes.[9][10] A Safety Data Sheet for this compound explicitly states that it "Causes severe skin burns and eye damage".[1]

-

Skin Sensitization: Similar to acrylates, glycidyl ethers are also known to be skin sensitizers, capable of causing allergic skin reactions.[5][6][9]

-

Suspected Genetic Defects: The epoxide group is a known alkylating agent, meaning it can react with nucleophilic sites in biological macromolecules, including DNA. This reactivity is the basis for the classification of this compound as "Suspected of causing genetic defects".[1] Some glycidyl ethers are considered to have mutagenic and carcinogenic potential.[6][10]

-

Inhalation Hazards: Inhalation of glycidyl ether vapors can cause irritation to the respiratory tract.[5][6] At high concentrations, systemic effects can occur.[9]

Combined Hazard Profile of this compound

The combination of these two functional groups in a single molecule creates a significant hazard profile that must be managed through stringent engineering controls, administrative procedures, and the use of appropriate personal protective equipment.

| Hazard Classification | Description | Source |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [1] |

| Skin Sensitization | May cause an allergic skin reaction. | [1] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [1] |

| Respiratory Irritation | Vapors can irritate the respiratory tract. | [3][5][6][7] |

| Potential Carcinogenicity | Belongs to chemical classes with members classified as possible human carcinogens. | [2][6][10] |

Engineering Controls: The First Line of Defense

The most effective way to mitigate the risks associated with this compound is to minimize exposure through the implementation of robust engineering controls.

Chemical Fume Hood

All handling of this compound, including weighing, transferring, and mixing, must be conducted in a certified chemical fume hood. This is critical for two primary reasons:

-

Vapor Containment: Although it has a relatively low vapor pressure, the potential for inhalation of harmful vapors exists, especially when heated or agitated.[9] A fume hood will effectively capture and exhaust these vapors away from the user's breathing zone.

-

Spill Containment: The enclosed workspace of a fume hood provides a contained area in the event of a spill, preventing the spread of the corrosive and sensitizing liquid.

Ventilation

The laboratory where this compound is used and stored should have adequate general ventilation. This helps to dilute and remove any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against any potential direct contact with the chemical.

Hand Protection

-

Glove Selection: Standard nitrile gloves may not provide sufficient protection against prolonged contact with this compound. It is crucial to select gloves that are specifically resistant to both acrylates and ethers. Butyl rubber or neoprene gloves are often recommended for handling similar chemicals.[11][12] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

-

Double Gloving: The practice of wearing two pairs of gloves is highly recommended. This provides an additional layer of protection in case the outer glove is compromised.

-

Frequent Glove Changes: Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves.

Eye and Face Protection

-

Chemical Splash Goggles: Tightly fitting chemical splash goggles are mandatory to protect the eyes from splashes.[9][12]

-

Face Shield: A face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as during large-volume transfers or when reacting the material under pressure.[9]

Protective Clothing

-

Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required.[12]

-

Chemical-Resistant Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.

-

Full-Length Pants and Closed-Toe Shoes: Full-length pants and closed-toe shoes are mandatory in any laboratory setting and are especially important when working with corrosive chemicals.[13]

Respiratory Protection

In most laboratory settings with proper engineering controls, respiratory protection should not be necessary. However, if there is a potential for exposure to high concentrations of vapor, such as during a large spill or in a poorly ventilated area, a respirator may be required. The selection of the appropriate respirator and cartridge should be made by a qualified safety professional.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for preventing accidents and exposures.

Handling

-

Avoid Inhalation and Contact: Never work with this compound on an open bench. Always use a chemical fume hood.[9] Avoid all contact with skin and eyes.[9]

-

Use Compatible Materials: Use glass or other compatible materials for handling and storage. Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate hazardous polymerization.[10]

-

Prevent Static Discharge: Take precautionary measures against static discharge, as flammable vapors may be present.[14]

-

Work with Small Quantities: Whenever possible, work with the smallest quantity of material necessary for the experiment.

Storage

-

Store in a Cool, Dry, Well-Ventilated Area: Store containers in a cool, dry, and well-ventilated area away from heat and direct sunlight.[14]

-

Keep Containers Tightly Closed: Ensure that container lids are tightly sealed to prevent the escape of vapors.[14]

-

Segregate from Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

-

Store Locked Up: Due to its significant hazards, it is advisable to store this compound in a locked cabinet or other secure location.[1][14]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and appropriate response is critical to minimizing harm.

Spills

-

Small Spills (inside a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[15][16]

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[11][15]

-

Decontaminate the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[16]

-

-

Large Spills (outside a fume hood):

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][11]

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1]

Waste Disposal

All waste materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous waste.[19][20]

-

Containerization: Collect waste in a properly labeled, sealed, and compatible container.[19] The first rinse of any container that held the chemical should also be collected as hazardous waste.[19]

-

Labeling: Clearly label the waste container with its contents.[19]

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.[19][20]

Experimental Workflow and Safety Checkpoints

To illustrate the integration of these safety considerations into a practical workflow, the following diagram outlines a typical experimental procedure involving this compound, with critical safety checkpoints highlighted.

Caption: A typical experimental workflow with critical safety checkpoints.

Logical Relationship of Hazards and Controls

The following diagram illustrates the logical relationship between the inherent hazards of this compound and the control measures implemented to mitigate them.

Sources

- 1. This compound | 119692-59-0 | TCI AMERICA [tcichemicals.com]

- 2. forceofnatureclean.com [forceofnatureclean.com]

- 3. safecosmetics.org [safecosmetics.org]

- 4. reddit.com [reddit.com]

- 5. nj.gov [nj.gov]

- 6. nj.gov [nj.gov]

- 7. nj.gov [nj.gov]

- 8. epa.gov [epa.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. ICSC 0096 - ALLYL GLYCIDYL ETHER [chemicalsafety.ilo.org]

- 11. trc-corp.com [trc-corp.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. data.ntsb.gov [data.ntsb.gov]

- 15. ccny.cuny.edu [ccny.cuny.edu]

- 16. jk-sci.com [jk-sci.com]

- 17. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 20. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

A Technical Guide to Oxirane-Functionalized Acrylates in Advanced Polymer Systems

Abstract: Oxirane-functionalized acrylates, a unique class of hybrid monomers, offer a powerful toolkit for polymer scientists and formulation chemists. By combining the rapid, controllable polymerization of acrylate groups with the versatile ring-opening chemistry of oxiranes (epoxides), these molecules enable the design of highly crosslinked, durable, and functional polymer networks. This guide provides an in-depth exploration of the synthesis, dual-curing mechanisms, and diverse applications of these monomers, with a focus on high-performance coatings, adhesives, and emerging biomedical technologies. We delve into the causality behind formulation choices and provide validated experimental frameworks for key applications.

Introduction: The Duality of Reactivity

At the heart of polymer innovation lies the quest for monomers that provide precise control over network architecture and final material properties. Oxirane-functionalized acrylates, exemplified by molecules like Glycidyl Methacrylate (GMA), represent a significant advancement in this pursuit. These monomers possess two distinct, orthogonally reactive functional groups within a single molecule: a (meth)acrylate group and an oxirane ring.[1][2]

This dual functionality is the cornerstone of their utility.[1] It allows for a two-stage or simultaneous polymerization process, creating interpenetrating or co-reacted polymer networks that are unattainable with single-functionality monomers.

-

Acrylate Group: Undergoes rapid chain-growth polymerization via free-radical mechanisms, typically initiated by ultraviolet (UV) light or thermal energy. This reaction is responsible for the fast curing speeds essential in many industrial processes.[3][4]

-

Oxirane (Epoxy) Group: Participates in cationic or anionic ring-opening polymerization. This process is often slower and can be triggered by a different stimulus, such as a strong Brønsted acid generated from a photoinitiator, or by reaction with nucleophiles like amines and carboxylic acids.[5][6][7]

This guide will explore how this unique chemical architecture is leveraged to create advanced materials with superior performance characteristics, including exceptional adhesion, chemical resistance, and tunable mechanical properties.[2][4][8]

Synthesis and Key Monomer Architectures

The creation of oxirane-functionalized acrylates can be achieved through several synthetic routes. The choice of method depends on the desired molecular structure, scale, and purity requirements.

Common Synthetic Pathways:

-

Epichlorohydrin and (Meth)acrylic Acid: A widely used industrial method involves the reaction of epichlorohydrin with methacrylic acid or its alkali metal salt, often in the presence of a quaternary ammonium salt catalyst.[2]

-

Esterification: The direct esterification of glycidol with methyl methacrylate is another viable route that can enhance production efficiency.[2]

-

Epoxidation of Unsaturated Acrylates: This involves the selective epoxidation of a precursor molecule that already contains an acrylate group and a separate carbon-carbon double bond.